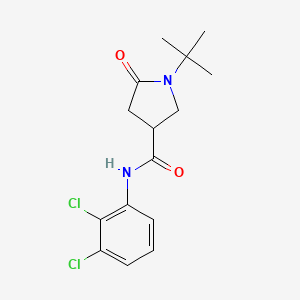![molecular formula C12H26N6O2S B14961727 N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a triazine ring, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with a triazine derivative under controlled conditions to form the desired triazine ring. Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Aplicaciones Científicas De Investigación
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific context of its application and the biological system under investigation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities with N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide, particularly in the presence of the piperazine ring.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another related compound with a piperazine moiety, known for its anti-inflammatory properties.
Uniqueness
N-{5-[3-(4-methylpiperazin-1-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide is unique due to its specific combination of functional groups and structural featuresIts ability to undergo multiple types of chemical reactions and interact with different biological targets makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H26N6O2S |
|---|---|
Peso molecular |
318.44 g/mol |
Nombre IUPAC |
N-[3-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C12H26N6O2S/c1-16-6-8-17(9-7-16)4-3-5-18-10-13-12(14-11-18)15-21(2,19)20/h3-11H2,1-2H3,(H2,13,14,15) |
Clave InChI |
TZBVUTJVZVLEOT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2CNC(=NC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961644.png)
![N-(4-ethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961646.png)
![N-(4-ethoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961654.png)
![5,7-Dimethyl-2-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14961662.png)
![Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate](/img/structure/B14961667.png)
![2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14961675.png)
![9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961698.png)

![2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961715.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14961717.png)
![N-(4-methylphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961719.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B14961731.png)
![3-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14961738.png)
